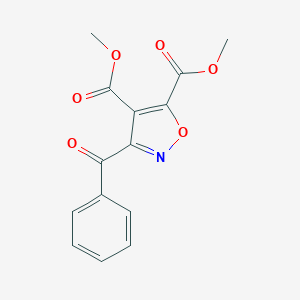
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a propanedione backbone
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the propanedione backbone.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethanone: This compound lacks the propanedione backbone, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione:
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-1,3-propanedione: The presence of a hydroxy group instead of a methoxy group significantly changes the compound’s chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
313553-24-1 |
|---|---|
Molekularformel |
C16H13FO3 |
Molekulargewicht |
272.27g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13FO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
YLCYJPFTFAYMLO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-({4-Nitrophenyl}diazenyl)(methyl)anilino]butanoic acid](/img/structure/B371177.png)
![N-[(5-bromo-1-benzothien-2-yl)methyl]-2-chloro-N-ethylethanamine](/img/structure/B371178.png)




![1-[(5-Fluoro-1-benzothiophen-3-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane](/img/structure/B371188.png)


![1-[4-(Methoxycarbonyl)benzyl]pyridinium](/img/structure/B371194.png)
![2-[(4-ethoxybenzylidene)amino]-9H-fluoren-9-one](/img/structure/B371195.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(3-methoxybenzyl)thiourea](/img/structure/B371196.png)
![4-[4-(Methyloctadecylamino)styryl]-1-methylpyridinium](/img/structure/B371200.png)

